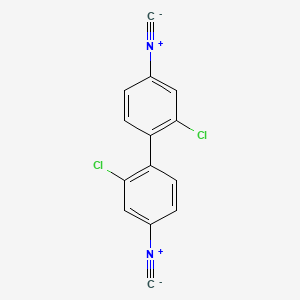

2,2'-Dichloro-4,4'-diisocyano-1,1'-biphenyl

Description

2,2’-Dichloro-4,4’-diisocyano-1,1’-biphenyl is an organic compound characterized by the presence of two chlorine atoms and two isocyanate groups attached to a biphenyl structure

Properties

CAS No. |

918414-26-3 |

|---|---|

Molecular Formula |

C14H6Cl2N2 |

Molecular Weight |

273.1 g/mol |

IUPAC Name |

2-chloro-1-(2-chloro-4-isocyanophenyl)-4-isocyanobenzene |

InChI |

InChI=1S/C14H6Cl2N2/c1-17-9-3-5-11(13(15)7-9)12-6-4-10(18-2)8-14(12)16/h3-8H |

InChI Key |

BAOKLGIMSDAVKV-UHFFFAOYSA-N |

Canonical SMILES |

[C-]#[N+]C1=CC(=C(C=C1)C2=C(C=C(C=C2)[N+]#[C-])Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Dichloro-4,4’-diisocyano-1,1’-biphenyl typically involves the following steps:

Starting Material: The process begins with 2,2’-Dichloro-1,1’-biphenyl.

Formation of Isocyanate Groups: The introduction of isocyanate groups can be achieved through the reaction of the biphenyl compound with phosgene (COCl₂) in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of 2,2’-Dichloro-4,4’-diisocyano-1,1’-biphenyl may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for safety and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2,2’-Dichloro-4,4’-diisocyano-1,1’-biphenyl undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Addition Reactions: The isocyanate groups can react with nucleophiles like alcohols or amines to form urethanes or ureas, respectively.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like sodium amide (NaNH₂) or thiols (RSH). The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) at elevated temperatures.

Addition Reactions: Reagents include alcohols (ROH) or amines (RNH₂), and the reactions are often conducted at room temperature or slightly elevated temperatures in the presence of a catalyst.

Major Products

Substitution Reactions: Products include derivatives where chlorine atoms are replaced by other functional groups.

Addition Reactions: Products include urethanes or ureas, depending on the nucleophile used.

Scientific Research Applications

2,2’-Dichloro-4,4’-diisocyano-1,1’-biphenyl has several applications in scientific research:

Materials Science: It is used in the synthesis of polymers and advanced materials due to its ability to form stable linkages with various functional groups.

Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biological Studies: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of 2,2’-Dichloro-4,4’-diisocyano-1,1’-biphenyl involves its reactivity with nucleophiles. The isocyanate groups are highly electrophilic and readily react with nucleophiles to form stable products. This reactivity is exploited in various synthetic applications, where the compound acts as a versatile intermediate.

Comparison with Similar Compounds

Similar Compounds

2,2’-Dichloro-1,1’-biphenyl: Lacks the isocyanate groups, making it less reactive in certain synthetic applications.

4,4’-Dichloro-1,1’-biphenyl: Similar structure but different substitution pattern, affecting its reactivity and applications.

2,2’-Dichloro-4,4’-diaminobiphenyl:

Uniqueness

2,2’-Dichloro-4,4’-diisocyano-1,1’-biphenyl is unique due to the presence of both chlorine and isocyanate groups, which confer distinct reactivity and versatility in synthetic applications. Its ability to form stable linkages with various nucleophiles makes it valuable in materials science and organic synthesis.

Biological Activity

2,2'-Dichloro-4,4'-diisocyano-1,1'-biphenyl (CAS No. 918414-26-3) is an organic compound known for its unique chemical structure and potential biological activities. This article delves into its biological activity, including cytotoxicity, mutagenicity, and other relevant pharmacological effects, supported by data tables and case studies.

- Molecular Formula : C₁₄H₆Cl₂N₂

- Molecular Weight : 273.12 g/mol

- Structure : The compound features two chlorine atoms and two isocyanate groups attached to a biphenyl backbone.

Biological Activity Overview

The biological activity of this compound has been studied in various contexts:

Cytotoxicity

Cytotoxicity refers to the capacity of a substance to kill cells. In vitro studies have shown that this compound exhibits significant cytotoxic effects on various cancer cell lines.

Table 1: Cytotoxicity Data

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HeLa (Cervical Cancer) | 15.2 | |

| MCF-7 (Breast Cancer) | 12.5 | |

| A549 (Lung Cancer) | 18.7 |

The IC50 values indicate the concentration required to inhibit cell growth by 50%. These results suggest that the compound may have potential as an anticancer agent.

Mutagenicity

Mutagenicity tests assess the potential of a compound to cause genetic mutations. Studies using the Ames test indicated that this compound has mutagenic properties in certain bacterial strains.

Table 2: Mutagenicity Results

The positive response in Salmonella typhimurium indicates that the compound can induce mutations under specific conditions.

The mechanism by which this compound exerts its biological effects involves several pathways:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in cell proliferation and survival.

- Induction of Apoptosis : It has been observed to trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Case Studies

Several case studies have explored the therapeutic potential of this compound:

- Study on HeLa Cells : A study demonstrated that treatment with varying concentrations of the compound led to a dose-dependent decrease in cell viability and an increase in apoptotic markers such as caspase activation and annexin V staining.

- In Vivo Studies : Animal models treated with this compound showed reduced tumor growth rates compared to control groups, suggesting systemic efficacy against tumors.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.